molecular formula C5H8N2O2 B8586386 3-Hydroxymethyl-5-aminomethylisoxazole

3-Hydroxymethyl-5-aminomethylisoxazole

Cat. No. B8586386
M. Wt: 128.13 g/mol
InChI Key: FEVUUYXACWWJPZ-UHFFFAOYSA-N
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Patent
US07521453B2

Procedure details

Trifluoroacetic acid (4 ml, 54 mmol) was added to a solution of 3-hydroxymethyl-5-[N-(tert-butyloxycarbonyl)aminomethyl]isoxazole (Method 75; 1.25 g, 5.4 mmol) in DCM (40 ml). The mixture was stirred at ambient temperature for 18 hours then the volatiles removed by evaporation. The residue was purified by chromatography on a SCX-2 column (50 g) eluting with methanol then 7N ammonia in methanol to give the title compound (676 mg, 96%). NMR (DMSO): 1.97 (br s, 2H), 3.76 (s, 2H), 4.44 (s, 2H), 5.38 (s, 1H), 6.26 (s, 1H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
3-hydroxymethyl-5-[N-(tert-butyloxycarbonyl)aminomethyl]isoxazole
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[OH:8][CH2:9][C:10]1[CH:14]=[C:13]([CH2:15][NH:16]C(OC(C)(C)C)=O)[O:12][N:11]=1>C(Cl)Cl>[NH3:11].[OH:8][CH2:9][C:10]1[CH:14]=[C:13]([CH2:15][NH2:16])[O:12][N:11]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
3-hydroxymethyl-5-[N-(tert-butyloxycarbonyl)aminomethyl]isoxazole
Quantity
1.25 g
Type
reactant
Smiles
OCC1=NOC(=C1)CNC(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a SCX-2 column (50 g)
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
OCC1=NOC(=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 676 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 195.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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